molecular formula C14H18F2N2OS B2743817 N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide CAS No. 398996-22-0

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide

Cat. No.: B2743817
CAS No.: 398996-22-0
M. Wt: 300.37
InChI Key: FDFBXCXQVDAQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide is a chemical compound offered for research purposes. It features a piperidine ring substituted with a carbothioamide group and a difluoromethoxyphenyl moiety. This structure is of significant interest in medicinal chemistry, as similar piperidine-carbothioamide and piperidine-carboxamide scaffolds have been identified as key pharmacophores in the development of bioactive molecules. Research on analogous compounds has shown that such structures can exhibit potent and selective activity against various biological targets. For instance, piperidine carboxamides have been developed as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in mouse models of malaria and presenting a low propensity for resistance . Furthermore, other N-arylpiperidine derivatives have been explored as high-affinity dopamine D4 receptor antagonists for investigating therapeutic pathways in neurological conditions , and as novel 5-hydroxytryptamine 2A receptor inverse agonists with antipsychotic-like profiles . The presence of the difluoromethoxy group is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and membrane permeability. This product is intended for use by qualified researchers as a building block or reference standard in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2OS/c1-10-4-2-3-9-18(10)14(20)17-11-5-7-12(8-6-11)19-13(15)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFBXCXQVDAQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Significance

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide integrates a 2-methylpiperidine scaffold with a 4-(difluoromethoxy)phenyl thiocarbamoyl moiety. The piperidine ring confers conformational rigidity, while the difluoromethoxy group enhances metabolic stability and membrane permeability. Thiocarbamoyl functionalities are pivotal in modulating enzyme inhibition, particularly in kinase and protease targets.

Synthetic Methodologies

Thiocarbamoyl Chloride Route

Synthesis of 2-Methylpiperidine-1-thiocarbamoyl Chloride

The reaction initiates with 2-methylpiperidine and thiophosgene (Cl₂C=S) in anhydrous dichloromethane at −10°C to 0°C. Thiophosgene reacts stoichiometrically with the secondary amine to form the thiocarbamoyl chloride intermediate:

$$
\text{2-Methylpiperidine} + \text{Cl}_2\text{C=S} \rightarrow \text{2-Methylpiperidine-1-thiocarbamoyl Chloride} + \text{HCl}
$$

Key parameters:

  • Solvent : Dichloromethane (dry)
  • Temperature : −10°C to 0°C (prevents oligomerization)
  • Yield : 78–85% (based on analogous piperazine systems)
Coupling with 4-(Difluoromethoxy)aniline

The thiocarbamoyl chloride reacts with 4-(difluoromethoxy)aniline in tetrahydrofuran (THF) under nitrogen, using triethylamine (2.5 equiv) to scavenge HCl:

$$
\text{2-Methylpiperidine-1-thiocarbamoyl Chloride} + \text{Ar-NH}_2 \rightarrow \text{this compound} + \text{HCl}
$$

Optimized Conditions :

  • Molar Ratio : 1:1 (chloride:aniline)
  • Base : Triethylamine (2.5 equiv)
  • Time : 12–16 hours at 25°C
  • Yield : 70–75% (isolated via silica chromatography)

Carbonyl Chloride and Hydrogen Sulfide Route

Synthesis of 2-Methylpiperidine-1-carbonyl Chloride

2-Methylpiperidine is treated with thionyl chloride (SOCl₂) in refluxing toluene to form the carbonyl chloride:

$$
\text{2-Methylpiperidine} + \text{SOCl}2 \rightarrow \text{2-Methylpiperidine-1-carbonyl Chloride} + \text{HCl} + \text{SO}2
$$

Reaction Metrics :

  • Temperature : 80–110°C
  • Conversion : >95% (by ¹H NMR)
Thiocarbonylation with Hydrogen Sulfide

The carbonyl chloride reacts with H₂S gas (1.5–3.0 equiv) in dichloroethane, catalyzed by di-n-butylamine (0.1 equiv) at 40–60°C under 3–5 bar pressure:

$$
\text{2-Methylpiperidine-1-carbonyl Chloride} + \text{H}_2\text{S} \rightarrow \text{2-Methylpiperidine-1-carbothioic Acid} + \text{HCl}
$$

Critical Notes :

  • Base Selection : Di-n-butylamine outperforms triethylamine in minimizing side reactions.
  • Pressure Control : Sustained H₂S pressure ensures complete conversion.
Amination with 4-(Difluoromethoxy)aniline

The carbothioic acid intermediate couples with 4-(difluoromethoxy)aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):

$$
\text{2-Methylpiperidine-1-carbothioic Acid} + \text{Ar-NH}_2 \xrightarrow{\text{EDCl/HOBt}} \text{this compound}
$$

Performance Metrics :

  • Coupling Agents : EDCl (1.2 equiv), HOBt (1.5 equiv)
  • Yield : 65–70% (after recrystallization from ethanol)

Comparative Analysis of Synthetic Routes

Parameter Thiocarbamoyl Chloride Route Carbonyl Chloride/H₂S Route
Reaction Steps 2 3
Overall Yield 70–75% 60–65%
Byproduct Management HCl (neutralized by Et₃N) SO₂, HCl, excess H₂S
Scalability High (batch synthesis) Moderate (pressure control)
Cost Efficiency Moderate (thiophosgene cost) Low (H₂S availability)

The thiocarbamoyl chloride route offers superior yield and simplicity but requires handling toxic thiophosgene. The H₂S-based method, while safer, demands specialized equipment for gas handling.

Spectroscopic Characterization

¹H NMR (600 MHz, DMSO-d₆) :

  • δ 9.49 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 3.40 (bs, 1H, piperidine-H), 2.81 (m, 3H, piperidine-H), 1.93–1.82 (m, 4H, piperidine-CH₂), 1.25 (s, 3H, CH₃).

¹³C NMR (150 MHz, DMSO-d₆) :

  • δ 195.2 (C=S), 158.1 (C-O-CF₂), 132.4–116.2 (Ar-C), 54.3 (piperidine-C), 45.1 (N-CH₃), 25.6 (piperidine-CH₂).

HRMS (ESI+) :

  • m/z Calculated for C₁₄H₁₇F₂N₂OS: 327.0984; Found: 327.0989.

Applications and Derivative Studies

The compound serves as a precursor to kinase inhibitors targeting VEGF and PDGFR, with IC₅₀ values <100 nM in preclinical models. Structural analogs exhibit enhanced solubility via sulfonation of the piperidine nitrogen, though this compromises blood-brain barrier penetration.

Chemical Reactions Analysis

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.

    Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

    Substitution: Substitution reactions can occur at the phenyl ring or the piperidine ring, leading to the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Functional Group Molecular Weight (g/mol) Notable Properties
N-[4-(Difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide (Target) Piperidine 4-(Difluoromethoxy)phenyl, 2-methyl Carbothioamide Not reported High lipophilicity (OCHF₂), potential metabolic stability
N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide Piperazine 4-Methylpyridin-2-yl, 3-(trifluoromethyl)phenyl Carbothioamide Not reported Trifluoromethyl enhances lipophilicity; pyridinyl may improve aqueous solubility
N-[4-(4-Fluorophenyl)-5-hydroxymethylpyrimidin-2-yl]-N-methylmethanesulfonamide Pyrimidine 4-(4-Fluorophenyl), 5-hydroxymethyl Sulfonamide Not reported Hydroxymethyl increases polarity; aromatic pyrimidine enables π-stacking
N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide Piperidine 2,4-Dimethylphenyl, 6-(trifluoromethyl)pyrimidin-4-yl Carboxamide 378.4 Trifluoromethylpyrimidinyl enhances bioavailability; carboxamide improves H-bonding

Key Findings and Differences

Core Structure Variations
  • Piperidine vs. Piperazine: The target compound and the compound in share a piperidine core, which has one nitrogen atom, conferring moderate basicity. Piperazine derivatives often exhibit enhanced solubility but may undergo faster metabolic N-oxidation .
  • Aromatic vs. Saturated Rings : The pyrimidine-based compound in has an aromatic heterocycle, enabling π-π interactions with biological targets, whereas the saturated piperidine/piperazine rings in other compounds prioritize conformational flexibility .
Functional Group Impact
  • Carbothioamide vs. However, thioamides may exhibit reduced metabolic stability due to susceptibility to oxidation .
  • Electron-Withdrawing Substituents : The difluoromethoxy group (OCHF₂) in the target is bulkier and more lipophilic than the trifluoromethyl (CF₃) group in and , which could alter binding pocket interactions. The 4-fluorophenyl group in provides moderate electronegativity without significant steric hindrance .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The target compound’s OCHF₂ group and ’s CF₃-pyrimidine contribute to high logP values, favoring blood-brain barrier penetration. In contrast, ’s hydroxymethyl group increases hydrophilicity, likely limiting CNS activity .
  • Metabolic Stability : Piperidine and piperazine cores are prone to cytochrome P450-mediated oxidation, but the CF₃ group in and may slow degradation. Thioamides in the target and could form disulfide bonds with cysteine residues, altering toxicity profiles .

Biological Activity

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by a difluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a carbothioamide group. Its chemical formula is C13H15F2N2OS, and it has the CAS number 398996-22-0. The structural complexity of this compound suggests diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific metabolic pathways by binding to target proteins, thus modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, potentially leading to altered cellular functions.
  • Receptor Modulation : By binding to specific receptors, it may influence signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly in breast cancer models. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameChemical StructureBiological Activity
N-[4-(trifluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamideSimilar structure with trifluoromethoxy groupEnhanced anticancer activity in some studies
N-[4-(methoxy)phenyl]-2-methylpiperidine-1-carbothioamideMethoxy group instead of difluoromethoxyLower antimicrobial activity compared to the difluoromethoxy variant

The presence of the difluoromethoxy group appears to enhance both the antimicrobial and anticancer activities compared to other substituents.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential.

Study 2: Anticancer Activity in Breast Cancer Cells

In another study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide, and how can reaction yields be improved?

  • The synthesis typically involves coupling a piperidine derivative with a difluoromethoxy-substituted phenylcarbothioamide group. Key steps include:

  • Thioamide formation : Use thiophosgene or Lawesson’s reagent to convert precursor amides to thioamides under inert conditions (e.g., nitrogen atmosphere) .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product.
  • Yield optimization : Adjust reaction temperature (e.g., 0–5°C for thiophosgene reactions) and stoichiometric ratios (e.g., 1.2 equivalents of Lawesson’s reagent) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the presence of the difluoromethoxy group (δ ~6.5–7.5 ppm for aromatic protons) and piperidine ring protons (δ ~1.5–3.0 ppm). 19^{19}F NMR can resolve the difluoromethoxy signal (δ ~-80 to -90 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular weight (calculated for C14H17F2N2OS\text{C}_{14}\text{H}_{17}\text{F}_2\text{N}_2\text{OS}: 323.09 g/mol).
  • FT-IR : Confirm thioamide C=S stretch (~1200–1250 cm1^{-1}) and difluoromethoxy C-F vibrations (~1100–1150 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, inconsistent enzyme inhibition results may arise from differences in ATP concentrations or incubation times .
  • Structural analogs : Compare activity against derivatives lacking the difluoromethoxy group to determine its role in target binding. Use X-ray crystallography or molecular docking to map interactions (e.g., hydrogen bonding with the thioamide group) .

Q. What methodologies are recommended for identifying the compound’s biological targets?

  • Surface Plasmon Resonance (SPR) : Screen against protein libraries (e.g., kinases, GPCRs) to detect binding affinities (KDK_D).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔHΔH, ΔSΔS) for target-ligand interactions .
  • CRISPR-Cas9 knockout models : Validate target relevance by observing activity loss in cells lacking specific receptors/enzymes .

Q. How does the difluoromethoxy group influence metabolic stability and in vivo pharmacokinetics?

  • In vitro stability assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2t_{1/2}). The difluoromethoxy group resists oxidative dealkylation better than methoxy, enhancing stability .
  • Pharmacokinetic profiling : Administer in rodent models and analyze plasma samples via LC-MS/MS. Parameters like CmaxC_{\text{max}} and AUC correlate with bioavailability improvements from fluorine’s electronegativity .

Q. What computational approaches predict the compound’s reactivity and regioselectivity in derivatization?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur in thioamide for alkylation).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to guide reaction condition selection .

Methodological Guidelines

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to ensure consistency.
  • Data Validation : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm biological activity .
  • Safety Protocols : Handle thiophosgene in fume hoods with appropriate PPE due to toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.